molecular formula C21H20BrN3O4 B11418528 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11418528
M. Wt: 458.3 g/mol
InChI Key: KSFALIJNQBKMPS-UHFFFAOYSA-N
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Description

4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound characterized by its unique structural features, including bromine, hydroxyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of Substituents: The bromine, hydroxyl, and methoxy groups can be introduced through electrophilic aromatic substitution reactions. For instance, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling techniques like Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Continuous Flow Synthesis: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using highly active and selective catalysts to minimize by-products.

    Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the bromine atom or to convert carbonyl groups to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or dehalogenated products.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.

    Biological Probes: Used in studying biological pathways and interactions.

Medicine

    Drug Development: Potential lead compound for developing new pharmaceuticals targeting specific diseases.

    Therapeutic Agents: Investigated for its anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may:

    Bind to Active Sites: Inhibit enzyme activity by binding to the active site.

    Modulate Pathways: Affect signaling pathways by interacting with receptors or other proteins.

    Induce Cellular Responses: Trigger cellular responses such as apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-bromo-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
  • 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Uniqueness

  • Substituent Effects : The presence of the methoxy group and the specific positioning of the bromine atom confer unique electronic and steric properties.
  • Biological Activity : The compound’s specific structure may result in unique biological activities compared to its analogs.

This detailed overview provides a comprehensive understanding of 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H20BrN3O4

Molecular Weight

458.3 g/mol

IUPAC Name

4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C21H20BrN3O4/c1-3-8-25-19(11-9-13(22)20(27)15(10-11)29-2)16-17(23-24-18(16)21(25)28)12-6-4-5-7-14(12)26/h4-7,9-10,19,26-27H,3,8H2,1-2H3,(H,23,24)

InChI Key

KSFALIJNQBKMPS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C(=C4)Br)O)OC

Origin of Product

United States

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